molecular formula C16H30 B13811970 1,2-Dicyclohexylbutane CAS No. 54890-01-6

1,2-Dicyclohexylbutane

Cat. No.: B13811970
CAS No.: 54890-01-6
M. Wt: 222.41 g/mol
InChI Key: FZTGIATXIYRIIE-UHFFFAOYSA-N
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Description

1,2-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It consists of a butane backbone with two cyclohexyl groups attached to the first and second carbon atoms. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dicyclohexylbutane can be synthesized through various methods. One common approach involves the hydrogenation of 1,2-dicyclohexyl-1-butene using a palladium catalyst under high pressure and temperature conditions. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with 1,2-dibromobutane to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound. The use of advanced catalysts and controlled reaction environments are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-Dicyclohexylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dicyclohexylbutane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dicyclohexylbutane involves its interaction with various molecular targets. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a candidate for studying membrane dynamics and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dicyclohexylbutane is unique due to the specific positioning of the cyclohexyl groups, which imparts distinct chemical and physical properties compared to its isomers. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

54890-01-6

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

1-cyclohexylbutan-2-ylcyclohexane

InChI

InChI=1S/C16H30/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h14-16H,2-13H2,1H3

InChI Key

FZTGIATXIYRIIE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCCC1)C2CCCCC2

Origin of Product

United States

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